molecular formula C11H14N4 B1587655 1-Phenyl-3-(1H-1,2,4-triazol-1-YL)propan-1-amine CAS No. 883291-44-9

1-Phenyl-3-(1H-1,2,4-triazol-1-YL)propan-1-amine

Cat. No. B1587655
M. Wt: 202.26 g/mol
InChI Key: IJAOJMXDYLVVDI-UHFFFAOYSA-N
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Description

1-Phenyl-3-(1H-1,2,4-triazol-1-YL)propan-1-amine, also known as PTZPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. PTZPA is a triazole derivative that has been synthesized through various methods and has shown promising results in scientific studies.

Scientific Research Applications

Ruthenium-Catalyzed Cycloadditions

1-Phenyl-3-(1H-1,2,4-triazol-1-yl)propan-1-amine demonstrates significance in organic synthesis, particularly in [3 + 2]-cycloadditions catalyzed by ruthenium. This process leads to the formation of 1,4,5-trisubstituted-1,2,3-triazoles, showcasing the compound's utility in creating structurally diverse triazoles with potential applications in drug development and materials science (Majireck & Weinreb, 2006).

Organic Light-Emitting Diodes (OLEDs)

In the development of OLEDs, derivatives of 1-Phenyl-3-(1H-1,2,4-triazol-1-yl)propan-1-amine have been employed as host materials. These derivatives exhibit excellent thermal stability and solubility, crucial for fabricating efficient phosphorescent OLEDs through solution processing. The enhanced performance of these materials in OLEDs underscores their potential in improving display and lighting technologies (Ge et al., 2008).

Protective Group for Secondary Amines

The compound serves as a protective group for secondary amines, compatible with various chemical conditions. This application is vital in synthetic chemistry, enabling complex molecule construction by protecting sensitive amine groups during reactions. The phenyldiazenyl group derived from 1-Phenyl-3-(1H-1,2,4-triazol-1-yl)propan-1-amine showcases adaptability in synthesis processes, facilitating the generation and manipulation of amine-containing compounds (Lazny et al., 2001).

Ni(II) Complexes

The compound's derivatives have been studied for their role in forming Ni(II) complexes with click-derived triazole ligands. These studies provide insights into the electronic structures and coordination chemistry of Ni(II), contributing to the understanding of metal-ligand interactions and their implications in catalysis and material sciences (Schweinfurth et al., 2013).

Synthesis of Triazolo-Thiadiazinyl-Pyrazol-5-amines

An efficient synthesis method involving 1-Phenyl-3-(1H-1,2,4-triazol-1-yl)propan-1-amine for creating triazolo-thiadiazinyl-pyrazol-5-amines showcases the compound's utility in generating novel molecules. This process highlights the compound's role in expanding the chemical space for potential pharmaceuticals and agrochemicals (Sujatha et al., 2018).

Safety And Hazards

Future Directions

The future directions for research on such a compound could be vast, given the wide range of potential applications for phenyl and triazole compounds. These could include developing new synthetic methods, studying their properties and reactivity, and exploring their potential uses in various fields2.


Please note that this is a general analysis based on the classes of compounds that “1-Phenyl-3-(1H-1,2,4-triazol-1-YL)propan-1-amine” belongs to, and not specific to the compound itself. For a more accurate analysis, more specific information would be needed.


properties

IUPAC Name

1-phenyl-3-(1,2,4-triazol-1-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4/c12-11(10-4-2-1-3-5-10)6-7-15-9-13-8-14-15/h1-5,8-9,11H,6-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJAOJMXDYLVVDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCN2C=NC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80406748
Record name 1-PHENYL-3-(1H-1,2,4-TRIAZOL-1-YL)PROPAN-1-AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-3-(1H-1,2,4-triazol-1-YL)propan-1-amine

CAS RN

883291-44-9
Record name 1-PHENYL-3-(1H-1,2,4-TRIAZOL-1-YL)PROPAN-1-AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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